REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([O:9]CC)=[O:8])[N:6]=1.[OH-].[Na+]>CO>[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1 |f:1.2|
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Name
|
|
Quantity
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17 g
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Type
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reactant
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Smiles
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CC=1SC=C(N1)C(=O)OCC
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Name
|
|
Quantity
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150 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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150 mL
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Type
|
reactant
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Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 2 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
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0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Methanol was evaporated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted two times with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic extracts were dried with sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product (13.0 g, 91%) was used without any further purification for the next step
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |